2-Oxohexanoate
Description
2-Oxohexanoate (C₆H₁₀O₃), also known as α-ketocaproic acid or 2-oxohexanoic acid, is a six-carbon α-keto carboxylic acid with a molecular weight of 130.14 g/mol . It belongs to the fatty acyl class of organic compounds and is categorized under oxo fatty acids in biological databases . Structurally, it features a ketone group at the second carbon position (C-2) and a carboxylic acid group at the terminal carbon (C-6). This compound is a metabolic intermediate in fatty acid oxidation pathways and has been studied for its role in cellular redox regulation .
Properties
Molecular Formula |
C6H9O3- |
|---|---|
Molecular Weight |
129.13 g/mol |
IUPAC Name |
2-oxohexanoate |
InChI |
InChI=1S/C6H10O3/c1-2-3-4-5(7)6(8)9/h2-4H2,1H3,(H,8,9)/p-1 |
InChI Key |
XNIHZNNZJHYHLC-UHFFFAOYSA-M |
SMILES |
CCCCC(=O)C(=O)[O-] |
Canonical SMILES |
CCCCC(=O)C(=O)[O-] |
Synonyms |
2-ketocaproate 2-oxohexanoate alpha-ketocaproic acid alpha-ketocaproic acid, sodium salt |
Origin of Product |
United States |
Comparison with Similar Compounds
Ethyl 2-Oxohexanoate
- Molecular Formula : C₈H₁₄O₃; Molecular Weight : 158.20 g/mol .
- Structure: Ethyl ester derivative of 2-oxohexanoic acid, with an ethyl group replacing the acidic hydrogen of the carboxylic acid.
- Key Properties : Higher lipophilicity compared to the parent acid due to the ester group, making it more volatile and suitable for organic synthesis . It is commercially available as a reagent (e.g., MFCD09952021) and has been used in the preparation of pharmaceutical intermediates .
- Applications : Utilized in catalytic reactions and as a precursor in synthetic chemistry .
Methyl 5-Oxohexanoate
- Molecular Formula : C₇H₁₂O₃; Molecular Weight : 144.17 g/mol .
- Structure : Methyl ester with a ketone group at the fifth carbon (C-5) instead of C-2.
- Key Properties: The shifted ketone position alters its metabolic pathway compared to this compound. It is less polar than the parent acid but more polar than ethyl this compound due to the shorter methyl chain.
- Applications : Used in polymer chemistry and as a solvent additive .
2-Oxo-6-phenoxyhexanoic Acid
- Molecular Formula : C₁₂H₁₄O₄; Molecular Weight : 222.24 g/mol .
- Structure: Phenoxy substituent at the sixth carbon (C-6), adjacent to the carboxylic acid group.
- Key Properties: The phenoxy group enhances aromaticity and may confer antioxidant properties. Increased molecular weight reduces volatility.
4-Hydroxy-2-oxohexanoic Acid
- Molecular Formula : C₆H₁₀O₄; Molecular Weight : 146.14 g/mol .
- Structure : Hydroxyl group at the fourth carbon (C-4) in addition to the C-2 ketone.
- Key Properties : The hydroxyl group introduces hydrogen-bonding capability, increasing solubility in polar solvents. This structural feature may influence its role in redox reactions or metal chelation.
- Applications : Studied as a metabolic intermediate in microbial pathways .
Comparative Data Table
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
